5-Acetyl-2,3-dihydrobenzo[b]furan

Catalog No.
S750942
CAS No.
90843-31-5
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetyl-2,3-dihydrobenzo[b]furan

CAS Number

90843-31-5

Product Name

5-Acetyl-2,3-dihydrobenzo[b]furan

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3

InChI Key

MMVUJVASBDVNGJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OCC2

Synonyms

5-Acetyl-2,3-dihydrobenzo(b)furan; Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-; 5-acetylcoumaran; 1-(2,3-Dihydro-5-benzofuranyl)ethanone; 2,3-Dihydro-5-benzofuranyl methyl Ketone; 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC2

Synthesis

-Acetyl-2,3-dihydrobenzo[b]furan can be synthesized through various methods, including:

  • Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acetic anhydride [].
  • Palladium-catalyzed intramolecular cyclization of readily available starting materials [].

Applications in Scientific Research

-Acetyl-2,3-dihydrobenzo[b]furan has been investigated for potential applications in various scientific research fields, including:

  • Medicinal chemistry: As a building block for the synthesis of more complex molecules with potential medicinal properties.
  • Material science: As a precursor for the development of new functional materials [].
  • Organic chemistry: As a substrate for studying various chemical reactions and transformations [].

5-Acetyl-2,3-dihydrobenzo[b]furan is an organic compound with the molecular formula C10H10O2 and a CAS number of 90843-31-5. This compound features a fused ring structure, consisting of a benzene ring and a furan ring, which contributes to its unique chemical properties. The presence of an acetyl group at the 5-position enhances its reactivity and potential biological activity. The compound is characterized by its distinct aromatic properties, making it of interest in various fields, including medicinal chemistry and organic synthesis .

  • Nucleophilic Substitution: The acetyl group can be substituted under nucleophilic conditions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or other derivatives, which may exhibit different biological activities.
  • Cyclization Reactions: It can participate in cyclization reactions, leading to the formation of more complex polycyclic structures.

These reactions are significant for synthesizing derivatives that may have enhanced or modified biological properties.

Research indicates that 5-acetyl-2,3-dihydrobenzo[b]furan exhibits a range of biological activities. Some studies have highlighted its potential as an antioxidant, which may help mitigate oxidative stress in biological systems. Additionally, derivatives of this compound have shown promise in anti-inflammatory and anticancer studies, indicating its utility in drug development and therapeutic applications .

Several methods have been developed for synthesizing 5-acetyl-2,3-dihydrobenzo[b]furan:

  • Acetylation of Dihydrobenzo[b]furan: This method involves the reaction of dihydrobenzo[b]furan with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride.
  • Claisen Rearrangement: An abnormal Claisen rearrangement can also yield this compound from suitable precursors, allowing for the formation of the desired furan structure through thermal or catalytic activation.
  • Direct Cyclization: Starting from appropriate aromatic precursors, direct cyclization methods can produce 5-acetyl-2,3-dihydrobenzo[b]furan efficiently.

These synthesis routes provide versatility in obtaining the compound for research and application purposes.

5-Acetyl-2,3-dihydrobenzo[b]furan finds applications primarily in:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug design, particularly in developing antioxidants and anti-inflammatory agents.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be explored for use in developing new materials with specific functionalities .

Interaction studies involving 5-acetyl-2,3-dihydrobenzo[b]furan focus on its binding affinities with various biological targets. These studies have shown that the compound can interact with enzymes involved in oxidative stress pathways and inflammatory responses. Additionally, preliminary studies suggest potential interactions with cellular receptors that could influence signaling pathways relevant to cancer progression and treatment .

Several compounds share structural similarities with 5-acetyl-2,3-dihydrobenzo[b]furan. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydrobenzo[b]furanSimilar fused ring structureLacks the acetyl group; primarily studied for its own biological activity.
5-Hydroxy-2,3-dihydrobenzo[b]furanHydroxyl group instead of acetylExhibits different antioxidant properties compared to its acetylated counterpart.
4-Acetyl-2-methylbenzofuranMethyl substitution at a different positionVariation in substituent position affects reactivity and biological activity.

These compounds highlight the uniqueness of 5-acetyl-2,3-dihydrobenzo[b]furan due to its specific acetylation pattern and resultant biological activities. The variations in substituents and their positions significantly influence their chemical behavior and potential applications .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

Melting Point

56-59°C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90843-31-5

Wikipedia

1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one

Dates

Modify: 2023-08-15

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